3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
Overview
Description
3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol is a complex organic compound that features a unique structure combining isoquinoline and piperidine moieties. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol typically involves multiple steps. One common approach starts with the preparation of 3,4-dihydroisoquinoline derivatives, which are then subjected to N-alkylation reactions. The desired product is obtained through a series of reactions including oxidation and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary alcohols.
Scientific Research Applications
3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an androgen receptor antagonist, inhibiting the growth of androgen-dependent cancer cells . The compound’s effects are mediated through binding to receptors and modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone derivatives: These compounds share the isoquinoline core and exhibit similar pharmacological properties.
Piperidine derivatives: Compounds with piperidine moieties that have diverse biological activities.
Uniqueness
3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol is unique due to its combined isoquinoline and piperidine structure, which may confer distinct biological activities and synthetic utility compared to other similar compounds .
Properties
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-19(2,15-22)14-20-10-5-8-18(13-20)21-11-9-16-6-3-4-7-17(16)12-21/h3-4,6-7,18,22H,5,8-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZVXPJJYYFKTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC(C1)N2CCC3=CC=CC=C3C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.